

A Technical Guide to the Spectroscopic Characterization of 3-(Methoxymethoxy)phenylboronic Acid

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Compound of Interest

Compound Name: 3-(Methoxymethoxy)phenylboronic acid

Cat. No.: B1592998

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Introduction

3-(Methoxymethoxy)phenylboronic acid is a valuable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, which can be readily cleaved under acidic conditions. The boronic acid moiety allows for the formation of new carbon-carbon bonds, making this compound a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Accurate and comprehensive characterization of **3-(Methoxymethoxy)phenylboronic acid** is paramount to ensure its identity, purity, and stability prior to its use in synthetic applications. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights provided herein are intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques for the characterization of this and similar organoboron compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of **3-(Methoxymethoxy)phenylboronic acid** in solution. Analysis of ^1H , ^{13}C , and ^{11}B NMR spectra provides a detailed picture of the molecular framework.

^1H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their connectivity.

Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~7.9 (broad s)	broad singlet	2H	B(OH) ₂	The acidic protons of the boronic acid are typically broad and their chemical shift is concentration and solvent dependent. They will exchange with D ₂ O.
~7.45	triplet, J = 7.5 Hz	1H	Ar-H	Aromatic proton ortho to the boronic acid and meta to the MOM ether.
~7.30	doublet, J = 7.5 Hz	1H	Ar-H	Aromatic proton para to the boronic acid.
~7.20	singlet	1H	Ar-H	Aromatic proton between the two substituents.
~7.05	doublet, J = 8.0 Hz	1H	Ar-H	Aromatic proton ortho to the MOM ether.
5.18	singlet	2H	O-CH ₂ -O	Protons of the methylene bridge in the MOM group.

3.35	singlet	3H	O-CH ₃	Protons of the methyl group in the MOM group.
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Experimental Protocol for ¹H NMR

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **3-(Methoxymethoxy)phenylboronic acid** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. The instrument will be locked to the deuterium signal of the solvent. The magnetic field is then shimmed to ensure homogeneity. A standard one-pulse experiment is typically sufficient for acquiring the ¹H spectrum.
- **Data Processing:** The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment	Rationale
~157.0	C-OMOM	Aromatic carbon attached to the electron-donating MOM ether.
~135.0 (broad)	C-B(OH) ₂	The signal for the carbon attached to the boron atom is often broad due to quadrupolar relaxation of the boron nucleus.
~129.0	Ar-CH	Aromatic methine carbon.
~127.0	Ar-CH	Aromatic methine carbon.
~120.0	Ar-CH	Aromatic methine carbon.
~115.0	Ar-CH	Aromatic methine carbon.
94.0	O-CH ₂ -O	Carbon of the methylene bridge in the MOM group.
55.8	O-CH ₃	Carbon of the methyl group in the MOM group.

Experimental Protocol for ¹³C NMR

- **Sample Preparation:** A slightly more concentrated sample (20-30 mg in 0.6-0.7 mL of solvent) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- **Data Acquisition:** A standard proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio. A greater number of scans is typically required compared to ¹H NMR.
- **Data Processing:** Similar to ¹H NMR, the FID is processed via Fourier transform, followed by phasing, baseline correction, and referencing.

¹¹B NMR Spectroscopy

^{11}B NMR is a highly specific technique for characterizing boron-containing compounds, providing information about the coordination and electronic environment of the boron atom.[1]
[2]

Predicted ^{11}B NMR Data (160 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment	Rationale
~28-30	$\text{B}(\text{OH})_2$	This chemical shift is characteristic of a trigonal planar (sp^2 hybridized) boron atom in an arylboronic acid.

Experimental Protocol for ^{11}B NMR

- Sample Preparation: The same sample prepared for ^1H or ^{13}C NMR can be used.
- Data Acquisition: A broadband probe tuned to the ^{11}B frequency is used. A one-pulse experiment is typically sufficient. A common external standard, such as $\text{BF}_3 \cdot \text{OEt}_2$, is used for chemical shift referencing ($\delta = 0$ ppm).
- Data Processing: Standard Fourier transform and processing steps are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (ATR-FTIR, cm^{-1})

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200 (broad)	O-H stretch	B(OH) ₂
~3050	C-H stretch	Aromatic C-H
2960, 2850	C-H stretch	Aliphatic C-H (MOM group)
~1600, 1470	C=C stretch	Aromatic ring
~1350	B-O stretch	B-O
1150, 1080	C-O stretch	C-O (MOM ether and Ar-O)
~700	B-O-H bend	B-O-H

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** A background spectrum of the clean ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.
- **Data Interpretation:** The positions and shapes of the absorption bands are correlated with specific functional groups to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering insights into the structure.

Predicted Mass Spectrometry Data (ESI+)

m/z	Assignment
183.07	$[M+H]^+$
165.06	$[M+H - H_2O]^+$
137.06	$[M+H - CH_2O_2]^+$

Note: The exact mass of $C_8H_{11}BO_4$ is 182.07.

Experimental Protocol for Mass Spectrometry

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization in positive ion mode.
- **Data Acquisition:** The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer. The instrument parameters (e.g., capillary voltage, cone voltage) are optimized to achieve good signal intensity.
- **Data Interpretation:** The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. This data is used to confirm the molecular formula and is consistent with the proposed structure.

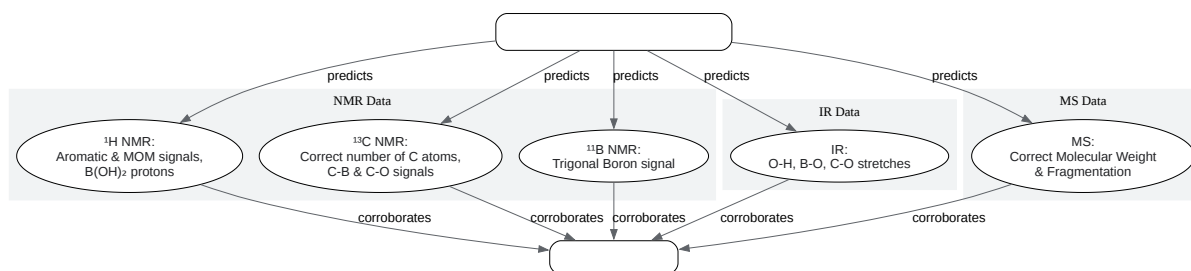
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **3-(Methoxymethoxy)phenylboronic acid**.

Caption: Workflow for Spectroscopic Characterization.

Data Correlation for Structural Confirmation

The confirmation of the structure of **3-(Methoxymethoxy)phenylboronic acid** relies on the correlation of data from all spectroscopic techniques.



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Caption: Logic for Structural Confirmation.

Conclusion

The spectroscopic characterization of **3-(Methoxymethoxy)phenylboronic acid** through NMR, IR, and MS provides a comprehensive and definitive confirmation of its chemical structure. Each technique offers unique and complementary information. The predicted data and protocols outlined in this guide serve as a valuable resource for scientists to ensure the quality and identity of this important synthetic building block, thereby supporting the integrity and reproducibility of their research and development efforts.

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References

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